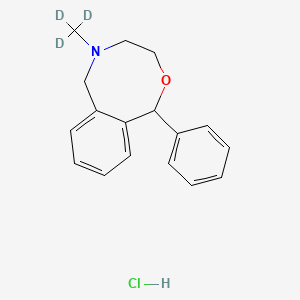

Nefopam-d3 Hydrochloride

Description

Contextualization of Nefopam (B83846) within Non-Opioid Analgesic Research

Nefopam occupies a unique position in the landscape of pain relief medication. It is a non-opioid, non-steroidal, centrally acting analgesic. nih.gov Its mechanism of action is believed to involve the inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake. spandidos-publications.comnih.gov Research has shown its effectiveness in managing moderate to severe pain, particularly in postoperative settings. nih.govwikipedia.orgmdpi.com Studies have explored its use in multimodal analgesia, often in combination with other non-opioid analgesics like acetaminophen (B1664979) and ketoprofen, to enhance pain relief and reduce the need for opioids. nih.govmdpi.com Nefopam's distinct properties make it a valuable tool in research aimed at developing effective pain management strategies with a reduced reliance on opioids. epain.orgmdpi.com

Specific Rationale for Deuterium (B1214612) Incorporation into Nefopam (Nefopam-d3 Hydrochloride) for Academic Inquiry

The key reasons for using this compound in research include:

Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for use in mass spectrometry-based bioanalytical methods. tandfonline.comclearsynth.comnih.govumsl.edumdpi.com When analyzing biological samples (e.g., plasma, urine) to determine the concentration of Nefopam, a known amount of this compound is added at the beginning of the sample preparation process. Because it behaves almost identically to the non-deuterated Nefopam during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. clearsynth.com The mass spectrometer can easily distinguish between the two due to their mass difference, allowing for a highly accurate and precise calculation of the Nefopam concentration in the original sample. tandfonline.comclearsynth.com

Pharmacokinetic and Metabolism Studies: The use of deuterated Nefopam can help in elucidating its metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can sometimes lead to a slower rate of metabolism at the site of deuteration. wikipedia.orgplos.org By comparing the metabolic profile of Nefopam with that of Nefopam-d3, researchers can gain insights into which parts of the molecule are most susceptible to metabolic breakdown. nih.govresearchgate.net While not always resulting in a slower metabolism, this approach is a valuable tool for mechanistic studies. researchgate.netplos.org

Tracing and Mechanistic Studies: In academic research, labeled compounds like this compound are invaluable for tracing the molecule's fate in complex biological systems and for investigating the mechanisms of its action and metabolism without the need for radioactive labels. metsol.comscienceopen.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20ClNO |

|---|---|

Molecular Weight |

292.8 g/mol |

IUPAC Name |

1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride |

InChI |

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i1D3; |

InChI Key |

CNNVSINJDJNHQK-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Incorporation of Nefopam D3 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into specific locations within a complex molecule requires a sophisticated chemical strategy. researchgate.net The primary goal is to achieve high levels of deuterium incorporation at the target site without isotopic scrambling or compromising the structural integrity of the molecule. marquette.edu Several methodologies have been developed for this purpose.

One of the most common and effective methods is Hydrogen Isotope Exchange (HIE) . researchgate.net This approach involves the exchange of hydrogen atoms for deuterium atoms directly on a substrate molecule. HIE reactions can be promoted by acids, bases, or transition-metal catalysts. acs.orgresearchgate.net For complex molecules, metal-catalyzed HIE, particularly using iridium, palladium, or platinum catalysts, offers high regioselectivity, allowing for deuteration at specific C-H bonds, including those that are typically unreactive. nih.govacs.org The choice of catalyst, solvent (often D₂O or deuterated organic solvents), and reaction temperature is crucial for controlling the position and efficiency of deuterium incorporation. nih.gov

Another widely used strategy is the synthesis from deuterated precursors or the use of deuterated reagents . simsonpharma.comresearchgate.net This "bottom-up" approach involves incorporating the deuterium label at an early stage of the synthesis using a starting material that already contains deuterium. Alternatively, a deuterated reagent can be used to introduce the label at a specific step in the reaction sequence. nih.gov This method offers excellent control over the location of the deuterium atoms, as their position is determined by the structure of the deuterated building block or the specific reaction in which the deuterated reagent is used. simsonpharma.com Common deuterated reagents include deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride), deuterated alkylating agents (e.g., iodomethane-d3), and deuterated solvents that can also act as the deuterium source. researchgate.netukisotope.com

Table 1: Comparison of Key Deuteration Strategies

| Strategy | Description | Common Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate. | D₂O, D₂ gas, deuterated acids/bases, Iridium/Palladium catalysts. acs.orgresearchgate.net | Late-stage functionalization is possible; atom-economical. acs.org | Can be difficult to control regioselectivity; potential for isotopic scrambling. acs.org |

| Use of Deuterated Reagents | Introduction of a deuterated functional group using a labeled reagent. | LiAlD₄, NaBD₄, CD₃I, deuterated solvents (e.g., DMSO-d6). researchgate.netukisotope.com | High site-specificity; predictable incorporation. | Requires synthesis of specific deuterated reagents; may not be suitable for late-stage labeling. simsonpharma.com |

| Synthesis from Deuterated Precursors | Building the final molecule from smaller, pre-labeled starting materials. | Commercially available or custom-synthesized deuterated building blocks. simsonpharma.com | Excellent control over label position; high isotopic enrichment. | Can lead to longer synthetic routes; cost of precursors can be high. simsonpharma.comclearsynth.com |

**2.2. Chemical Synthesis of Nefopam-d3 Hydrochloride

A common synthetic route towards Nefopam (B83846) and its analogues begins with o-benzoylbenzoic acid . google.comchemdad.com This precursor undergoes a series of transformations to build the characteristic benzoxazocine ring system of Nefopam. ijpsr.comwikipedia.org

A representative pathway involves the following key steps:

Amidation: o-Benzoylbenzoic acid is first converted to its acid chloride, typically using thionyl chloride. This activated intermediate is then reacted with 2-aminoethanol to form an amide precursor. chemdad.com

N-Methylation Site Preparation: To synthesize the desmethyl precursor necessary for the final deuteration step, the initial amidation can be performed with a protected amine or a reagent that allows for subsequent methylation. A common intermediate is 2-([N-(2-hydroxyethyl)]amino)methylbenzhydrol. chemdad.com

Reduction: The ketone and amide functionalities in the precursor are reduced. This is often achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the key amino alcohol intermediate. chemdad.com

Cyclization: The resulting amino alcohol is then cyclized to form the core benzoxazocine ring. This step is typically acid-catalyzed, for instance, by using p-toluenesulfonic acid, which promotes the intramolecular etherification to close the eight-membered ring. chemdad.com This produces the desmethyl-Nefopam scaffold.

Deuteromethylation: The final and crucial step is the N-alkylation of the secondary amine on the benzoxazocine ring using a deuterated methylating agent to install the -CD₃ group.

Salt Formation: The resulting Nefopam-d3 free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

For this compound, the deuterium incorporation is achieved not through isotopic exchange on the final molecule, but through the use of a specific deuterated reagent during the synthesis. The most direct method for introducing the trideuteromethyl (-CD₃) group is via an Sₙ2 reaction at the secondary amine stage of the desmethyl-Nefopam precursor.

The deuterated reagent of choice is typically iodomethane-d3 (CD₃I) . In this step, the secondary amine of the cyclized desmethyl-Nefopam acts as a nucleophile, attacking the electrophilic carbon of iodomethane-d3. This reaction proceeds via a standard nucleophilic substitution mechanism, forming a new carbon-nitrogen bond and yielding the N-trideuteromethyl product, Nefopam-d3. The use of a reagent with high isotopic enrichment, such as 99%+ pure CD₃I, is critical to achieving a high isotopic purity in the final product.

Optimizing the reaction conditions for the deuteromethylation step is essential to maximize the chemical yield and ensure high isotopic purity. acs.org Several factors are systematically adjusted and monitored.

Temperature: The reaction temperature is controlled to ensure a sufficient reaction rate without causing side reactions or degradation of the substrate. For N-alkylation reactions, temperatures may range from room temperature to gentle heating. nih.gov

Solvent: The choice of solvent is critical. Aprotic polar solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are often used as they can dissolve the reactants and facilitate the Sₙ2 reaction pathway.

Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is typically added to neutralize the hydrogen iodide (HI) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

Reaction Time: The reaction is monitored over time (e.g., by thin-layer chromatography or LC-MS) to determine the point of maximum conversion of the starting material to the desired deuterated product. nih.gov

Table 2: Typical Parameters for Optimization of the N-Deuteromethylation Step

| Parameter | Condition Range | Objective |

|---|---|---|

| Temperature | 25°C - 60°C | Balance reaction rate with stability to prevent side-product formation. |

| Deuterated Reagent | 1.1 - 1.5 equivalents | Ensure complete conversion of the precursor without excessive, costly reagent waste. |

| Base | 1.5 - 2.0 equivalents | Effectively scavenge acid byproduct to drive the reaction forward. |

| Solvent | Acetonitrile, DMF | Provide a suitable medium for the Sₙ2 reaction. |

| Time | 4 - 24 hours | Achieve maximum chemical yield and isotopic incorporation. |

Rigorous Assessment of Isotopic Purity and Chemical Stability for Research Standards

For this compound to be used as a reliable research or internal standard, its isotopic purity and chemical stability must be rigorously confirmed through validated analytical methods. nih.govrsc.org

The isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the correct location. This is a critical parameter, as isotopic impurities can interfere with analytical measurements. bvsalud.org The primary techniques for this assessment are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the mass-to-charge ratio (m/z) of the molecule with high precision. nih.govresearchgate.net By comparing the abundance of the ion corresponding to the fully deuterated molecule (d3) with the abundances of ions corresponding to lower deuteration levels (d0, d1, d2), the isotopic enrichment can be accurately calculated. nih.govalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the location of deuterium incorporation. In the ¹H NMR spectrum of Nefopam-d3, the signal corresponding to the N-methyl protons should be absent or significantly diminished, confirming that deuteration has occurred at the intended site. rsc.org ²H NMR (Deuterium NMR) can also be used to directly observe the deuterium signal and confirm its chemical environment.

The chemical stability of the standard is its ability to resist degradation over time and under various storage conditions. Stability studies are performed according to established guidelines. nih.gov The compound is stored under controlled conditions of temperature and humidity (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH). researchgate.net At specified time points, samples are analyzed, typically by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to quantify the parent compound and detect any potential degradants. nih.govnih.gov This ensures that the standard remains within its specified purity limits throughout its shelf life.

Table 3: Analytical Techniques for Quality Assessment

| Parameter | Technique | Information Provided |

|---|---|---|

| Isotopic Enrichment | Mass Spectrometry (MS) | Quantifies the percentage of molecules with the correct number of deuterium atoms (e.g., % d3). nih.govnih.gov |

| Site of Labeling | ¹H and ¹³C NMR Spectroscopy | Confirms the absence of the proton signal at the N-methyl position. rsc.org |

| Chemical Purity | HPLC-UV, LC-MS | Quantifies the percentage of the active compound relative to any chemical impurities. nih.gov |

| Chemical Stability | HPLC-UV (over time) | Monitors the concentration of the compound under defined storage conditions to establish shelf life. nih.gov |

Sophisticated Analytical Methodologies for Nefopam D3 Hydrochloride in Research Matrices

Advanced Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the structural integrity and isotopic labeling of Nefopam-d3 Hydrochloride, as well as for its quantification. High-resolution techniques provide detailed molecular insights, ensuring the compound's suitability for its intended research applications.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including isotopically labeled compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Nefopam (B83846) Hydrochloride, specific proton signals can be assigned to the various parts of the molecule, including the aromatic rings, the benzoxazocine core, and the N-methyl group. For this compound, where the deuterium (B1214612) is typically on the N-methyl group, the characteristic singlet for the N-CH₃ protons would be significantly diminished or absent.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum provides a map of all the carbon atoms in the molecule. The carbon atom attached to the deuterium in this compound will exhibit a characteristic coupling (C-D coupling) and a slight upfield shift compared to the corresponding carbon in the non-deuterated compound. This provides definitive evidence of the location of isotopic labeling.

²H NMR Spectroscopy: Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei. Since the natural abundance of deuterium is very low (0.015%), a ²H NMR spectrum will show a strong signal only for the enriched positions in an isotopically labeled compound. nih.gov This makes ²H NMR a powerful tool for confirming the success of the deuteration reaction and for quantifying the level of deuterium incorporation. The chemical shift of the deuterium signal in the ²H NMR spectrum will be very similar to the proton signal it replaced in the ¹H NMR spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Nefopam Hydrochloride

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 7.10 - 7.36 | Multiplet |

| Aryl-CH-Aryl | 5.89 | Singlet |

| Aryl-CH(H)-N- | 5.45 | Doublet |

| -CH(H)-O- | 4.27 - 4.34 | Multiplet |

| Aryl-CH(H)-N- | 4.21 | Doublet |

| -CH(H)-O- | 4.00 - 4.05 | Multiplet |

| -CH(H)-N- | 3.23 - 3.30 | Multiplet |

| -CH(H)-N- | 3.02 - 3.08 | Multiplet |

| -CH₃ | 2.87 | Singlet |

| Data based on ¹H NMR (400 MHz, D₂O) of Nefopam Hydrochloride. doi.org |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Verification and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of isotopically labeled compounds, offering high accuracy and sensitivity. For this compound, HRMS serves two primary purposes: the verification of its isotopic purity and the identification of its deuterated metabolites in biological studies.

The high mass accuracy of HRMS allows for the unambiguous determination of elemental compositions. nih.gov In the case of this compound, the mass difference between the deuterated and non-deuterated compound is precisely measured, confirming the incorporation of three deuterium atoms. The isotopic distribution pattern observed in the mass spectrum provides further confirmation of the labeling.

When used in metabolic studies, this compound acts as a stable isotope tracer. The distinct mass shift allows for the easy differentiation of the deuterated compound and its metabolites from endogenous molecules and the non-deuterated drug. This facilitates the tracking of the metabolic fate of the drug and the identification of novel metabolites. The fragmentation patterns in tandem mass spectrometry (MS/MS) experiments can help to pinpoint the site of metabolic modification on the molecule.

Table 2: Key Mass Spectrometric Data for Nefopam

| Parameter | Value | Technique |

| Precursor Ion [M+H]⁺ (Nefopam) | m/z 254.1539 | MS-MS |

| Top Peak in MS2 Spectrum | m/z 181.1 | MS-MS |

| Second Highest Peak in MS2 Spectrum | m/z 179.1 | MS-MS |

| Third Highest Peak in MS2 Spectrum | m/z 166.1 | MS-MS |

| Top Peak in GC-MS Spectrum | m/z 179 | GC-MS |

| Second Highest Peak in GC-MS Spectrum | m/z 178 | GC-MS |

| Third Highest Peak in GC-MS Spectrum | m/z 180 | GC-MS |

| Data is for the non-deuterated Nefopam. nih.gov For Nefopam-d3, the precursor ion would be shifted accordingly. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Purity Assessment

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. The FT-IR spectrum of this compound is expected to be very similar to that of Nefopam Hydrochloride. However, subtle shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds can be observed, providing another layer of confirmation for the isotopic labeling. FT-IR is also a powerful tool for identifying impurities, as additional peaks not corresponding to the main compound will be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound can be used to confirm its molecular structure and to study its conformational properties in the solid state. nih.gov Differences in the Raman spectra between different polymorphic forms of a compound can be used to identify and quantify the different crystal forms.

Table 3: Key Vibrational Spectroscopy Techniques for Nefopam Analysis

| Technique | Application | Information Obtained |

| FT-IR Spectroscopy | Purity assessment, functional group identification, confirmation of deuteration. | Characteristic absorption bands for functional groups, subtle shifts due to C-D bonds. |

| Raman Spectroscopy | Conformational analysis, solid-state characterization, polymorph screening. | Information on symmetric vibrations and non-polar bonds, differentiation of crystal forms. |

| Based on general principles of vibrational spectroscopy. nih.gov |

State-of-the-Art Chromatographic Separations for Complex Sample Analysis

Chromatographic techniques are essential for separating this compound from complex matrices, such as biological fluids, and for its accurate quantification. The combination of chromatography with mass spectrometry provides a highly selective and sensitive analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Bioanalytical Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in these assays.

The development of an LC-MS/MS method involves optimizing the chromatographic conditions (e.g., column, mobile phase, flow rate) to achieve good separation of the analyte from matrix components and the validation of the method according to regulatory guidelines. Validation parameters typically include linearity, accuracy, precision, selectivity, and stability.

In a typical bioanalytical workflow, a known amount of this compound is added to the biological sample before extraction. The sample is then processed to remove proteins and other interferences, and the extract is injected into the LC-MS/MS system. The analyte (Nefopam) and the internal standard (this compound) are separated by the LC column and detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This approach corrects for any variability in the extraction process and instrument response, leading to highly reliable results.

Table 4: Typical Parameters for LC-MS/MS Method Validation for Nefopam Analysis

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and IS |

| Matrix Effect | Within acceptable limits |

| Stability | Analyte stable under various storage and processing conditions |

| Based on general bioanalytical method validation guidelines. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes and Chiral Separations

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While less commonly used for the routine bioanalysis of Nefopam compared to LC-MS/MS, GC-MS can be valuable for specific applications, such as the analysis of volatile metabolites or for chiral separations.

For GC-MS analysis, the analyte may need to be derivatized to increase its volatility and thermal stability. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then provides detection and structural information.

Nefopam is a chiral molecule, existing as two enantiomers that may have different pharmacological activities. Chiral GC is a specialized technique that uses a chiral stationary phase to separate the enantiomers. This allows for the individual quantification of each enantiomer in a sample, which can be important for pharmacokinetic and pharmacodynamic studies. While much of the recent work on the chiral separation of nefopam has utilized capillary electrophoresis, GC-MS remains a viable and powerful technique for such enantioselective analysis. d-nb.inforesearchgate.net

Supercritical Fluid Chromatography (SFC) for High-Throughput and Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique in pharmaceutical analysis, offering advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional liquid chromatography. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. Its low viscosity and high diffusivity allow for rapid separations at lower pressures.

For a compound like this compound, SFC would be a highly suitable technique for both achiral and chiral analysis. In the context of high-throughput screening, the speed of SFC allows for the rapid analysis of numerous samples. While specific applications of SFC for this compound are not detailed in current literature, the principles of SFC suggest it would offer excellent performance.

Nefopam is a chiral compound, existing as a racemic mixture of two enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles. Chiral SFC has become a primary method for enantioselective separations in the pharmaceutical industry. This is typically achieved using chiral stationary phases (CSPs), such as those based on polysaccharide derivatives. Although no studies specifically report the chiral separation of this compound using SFC, the methodologies developed for nefopam would be directly applicable. The addition of a deuterium atom is not expected to significantly alter the chiral recognition mechanism on a CSP.

Methodological Validation Parameters for Quantitative Research Applications

Method validation is a critical component of analytical science, ensuring that a developed method is suitable for its intended purpose. For quantitative research applications involving this compound, particularly when used as an internal standard, rigorous validation is necessary. The following sections outline the key validation parameters, with illustrative data extrapolated from studies on nefopam.

Linearity, Range, and Sensitivity in Research Bioassays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

For the quantification of nefopam in biological matrices like human plasma, methods have been validated over various concentration ranges. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for nefopam was shown to be linear over a concentration range of 0.78-100 ng/mL, with a coefficient of determination (r²) greater than 0.996. nih.gov Another RP-HPLC method for nefopam in tablet form demonstrated linearity in the range of 50-150 µg/mL with a regression coefficient of 0.999. alliedacademies.org

When this compound is used as an internal standard, its concentration is kept constant across all calibration standards and samples. The response of the analyte (nefopam) relative to the constant response of the internal standard is then used to construct the calibration curve.

Table 1: Representative Linearity and Sensitivity Data for Nefopam Analysis

| Parameter | Value | Analytical Method | Reference |

| Linearity Range | 0.78-100 ng/mL | LC-MS/MS | nih.gov |

| Correlation Coefficient (r²) | >0.996 | LC-MS/MS | nih.gov |

| Limit of Quantitation (LOQ) | 0.78 ng/mL | LC-MS/MS | nih.gov |

| Linearity Range | 16-120 µg/mL | RP-HPLC | crsubscription.com |

| Correlation Coefficient (r²) | 0.999 | RP-HPLC | crsubscription.com |

| Limit of Detection (LOD) | 0.40 ppm | RP-HPLC | wisdomlib.org |

| Limit of Quantitation (LOQ) | 1.23 ppm | RP-HPLC | wisdomlib.org |

This table presents data for nefopam hydrochloride as a proxy for this compound due to the lack of specific data for the deuterated compound.

| Parameter | Value | Analytical Method |

|---|---|---|

| Linearity Range | 0.78-100 ng/mL | LC-MS/MS |

| Correlation Coefficient (r²) | >0.996 | LC-MS/MS |

| Limit of Quantitation (LOQ) | 0.78 ng/mL | LC-MS/MS |

| Linearity Range | 16-120 µg/mL | RP-HPLC |

| Correlation Coefficient (r²) | 0.999 | RP-HPLC |

| Limit of Detection (LOD) | 0.40 ppm | RP-HPLC |

| Limit of Quantitation (LOQ) | 1.23 ppm | RP-HPLC |

Precision, Accuracy, and Reproducibility in Laboratory Studies

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. Reproducibility assesses the precision between different laboratories.

Validation studies for nefopam have demonstrated high precision and accuracy. An LC-MS/MS method reported intra- and inter-assay precision with RSD values less than 17.5% and accuracy with a bias of less than 12.5%. nih.gov An RP-HPLC method for nefopam impurities showed recoveries between 99.78% and 102.07%, indicating high accuracy, and RSD values for precision studies were below 2%. wjpr.net

The use of a deuterated internal standard like this compound is crucial for achieving high precision and accuracy in bioanalytical methods, as it compensates for variability in sample preparation and instrument response.

Table 2: Representative Precision and Accuracy Data for Nefopam Analysis

| Parameter | Value | Analytical Method | Reference |

| Intra- and Inter-assay Precision (%RSD) | <17.5% | LC-MS/MS | nih.gov |

| Accuracy (bias) | <12.5% | LC-MS/MS | nih.gov |

| Accuracy (% Recovery) | 99.78% - 102.07% | RP-HPLC | wjpr.net |

| Precision (%RSD) | <2% | RP-HPLC | wjpr.net |

| Accuracy (% Recovery) | 100.4% | RP-HPLC | crsubscription.com |

This table presents data for nefopam hydrochloride as a proxy for this compound due to the lack of specific data for the deuterated compound.

| Parameter | Value | Analytical Method |

|---|---|---|

| Intra- and Inter-assay Precision (%RSD) | <17.5% | LC-MS/MS |

| Accuracy (bias) | <12.5% | LC-MS/MS |

| Accuracy (% Recovery) | 99.78% - 102.07% | RP-HPLC |

| Precision (%RSD) | <2% | RP-HPLC |

| Accuracy (% Recovery) | 100.4% | RP-HPLC |

Matrix Effects and Internal Standard Calibration in Biological Samples

When analyzing biological samples such as plasma, urine, or tissue homogenates, endogenous components of the matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy and precision of a quantitative method.

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. Because the deuterated internal standard is chemically identical to the analyte (nefopam), it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and reliable quantification.

To assess matrix effects during method validation, a post-extraction spike method is often employed. The response of the analyte in a spiked extract of a biological sample is compared to the response of the analyte in a neat solution at the same concentration. While specific matrix effect studies for this compound are not published, this is a standard validation parameter for any bioanalytical method employing a deuterated internal standard.

In Depth Pharmacological Research: Mechanistic Insights of Nefopam at Molecular and Cellular Levels

Elucidation of Molecular Targets and Ligand Interactions

Nefopam's analgesic properties stem from its ability to interact with multiple molecular targets, primarily monoamine transporters and voltage-gated ion channels, rather than engaging with opioid receptors.

Monoamine Transporters: A primary mechanism of Nefopam (B83846) is the inhibition of the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). patsnap.com By blocking the respective transporters (SERT, NET, and DAT), Nefopam increases the concentration of these neurotransmitters in the synaptic cleft, which enhances descending inhibitory pain pathways. patsnap.comnih.gov In vitro binding assays have quantified its affinity for these transporters and related receptors. nih.gov

Table 1: Binding Affinity of Nefopam for Monoamine Transporters and Receptors

| Target | Affinity (IC50 in µM) |

|---|---|

| Serotonin 5-HT2C Receptor | 1.4 |

| Serotonin 5-HT2A Receptor | 5.1 |

| Adrenergic α1 Receptor | 15.0 |

| Serotonin 5-HT3 Receptor | 22.3 |

| Serotonin 5-HT1B Receptor | 41.7 |

| Serotonin 5-HT1A Receptor | 64.9 |

| Dopaminergic D1 Receptor | 100 |

Ion Channels: Nefopam has been demonstrated to interact directly with voltage-gated ion channels. patsnap.com Research shows it blocks voltage-sensitive sodium channels (VSSCs) and calcium channels. patsnap.comnih.gov This blockade reduces neuronal excitability and dampens the propagation of pain signals. patsnap.com Studies have also suggested that the antiallodynic effects of Nefopam may be mediated by ATP-sensitive potassium (KATP) channels. nih.gov

Glutamatergic Receptors: Nefopam's interaction with the glutamatergic system appears to be indirect. Studies using rat brain membrane preparations have shown that Nefopam has no significant binding affinity for the main ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), AMPA, or kainate receptors, at concentrations up to 100 µM. nih.gov However, by blocking presynaptic VSSCs, Nefopam can reduce the release of glutamate, a key excitatory neurotransmitter in pain pathways. nih.govresearchgate.net This action leads to a downstream modulation of glutamatergic transmission and a decrease in postsynaptic neuronal excitability. nih.govresearchgate.net

Current pharmacological research on Nefopam has primarily focused on its role as a reuptake inhibitor and ion channel blocker. patsnap.comnih.gov There is limited evidence to suggest that direct enzyme inhibition or activation is a primary mechanism of its analgesic action. It has been described as a non-enzyme-inducing drug in the context of metabolic pathways, but its profile as a modulator of specific enzymatic targets central to nociception is not well-characterized. researchgate.net

The interaction of Nefopam with its molecular targets involves specific protein-ligand dynamics. While not formally classified as an allosteric modulator in most literature, its action on VSSCs involves binding to the channel protein, which leads to a conformational change that inhibits ion flow. Research has shown that Nefopam displaces ³H-batrachotoxinin, a ligand that binds to a specific site on the sodium channel, indicating a direct interaction with the channel protein. nih.gov

Studies examining the binding of Nefopam analogues to human serum albumin (HSA) provide insight into the types of forces governing its interactions. These investigations revealed that the binding process is spontaneous and stabilized predominantly by hydrophobic interactions, with some analogues also forming hydrogen bonds. nih.gov This binding can induce conformational changes in the protein, such as a decrease in α-helical content, signifying a dynamic interaction between the ligand and the protein. nih.gov

Cellular and Subcellular Pharmacodynamics Investigations

In vitro models using isolated cells and subcellular components have been crucial in elucidating the functional consequences of Nefopam's molecular interactions.

Studies utilizing synaptosomes, which are isolated presynaptic terminals, have provided direct evidence for Nefopam's role as a monoamine reuptake inhibitor. nih.gov Research on crude rat brain synaptosomal preparations has demonstrated that Nefopam effectively inhibits the uptake of serotonin, norepinephrine, and dopamine. nih.gov This action at the presynaptic terminal is a cornerstone of its mechanism, leading to increased neurotransmitter availability in the synapse. researchgate.net Furthermore, its presynaptic action on ion channels leads to a reduction in the excessive release of glutamate, another key finding from cellular-level investigations. nih.gov

The functional effects of Nefopam's interaction with ion channels have been extensively studied in various in vitro models. In human neuroblastoma cells, Nefopam was shown to inhibit the uptake of ²²Na+ stimulated by the VSSC activator veratridine, providing a functional correlate to its sodium channel binding. nih.gov This activity contributes to its ability to reduce neuronal excitability. nih.gov

In primary neuronal cultures, Nefopam prevents NMDA receptor-dependent neurotoxicity by inhibiting L-type voltage-sensitive calcium channels. nih.gov This action reduces calcium influx and subsequent downstream signaling events, such as the formation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov For instance, 47 µM of Nefopam provided 50% protection against excitotoxicity, which was associated with a significant reduction in the induced increase of intracellular calcium. nih.gov These findings demonstrate that by modulating ion channels, Nefopam can protect neurons from excitotoxic insults and dampen the cellular mechanisms that underpin pain sensitization. nih.gov

Intracellular Signaling Pathway Perturbations (e.g., β-catenin, cGMP)

Research into the molecular action of nefopam has identified significant perturbations in specific intracellular signaling pathways, most notably the cyclic guanosine monophosphate (cGMP) pathway. The interaction with the β-catenin pathway is less defined in current scientific literature.

Cyclic Guanosine Monophosphate (cGMP) Pathway:

Nefopam has been shown to be a potent inhibitor of intracellular cGMP formation. nih.gov The cGMP signaling cascade is a crucial pathway involved in numerous physiological processes, including neurotransmission and calcium homeostasis. nih.gov Nefopam's interference with this pathway is linked to its effects on voltage-sensitive calcium channels and subsequent glutamate release. nih.gov

In vitro studies have demonstrated that nefopam inhibits cGMP formation in a concentration-dependent manner. For instance, in neuronal cell cultures stimulated to increase intracellular calcium, nefopam was found to significantly reduce the associated rise in cGMP. nih.gov A concentration of 100 μM nefopam achieved full inhibition of cGMP synthesis, while a concentration of 58 μM resulted in a 50% reduction. nih.gov This inhibition is believed to be a key component of its neuroprotective and central analgesic mechanisms, as it curtails the downstream effects of excessive calcium influx and glutamatergic activity. nih.govresearchgate.net Specifically, nefopam reduces NMDA receptor-mediated cGMP formation that occurs following the release of glutamate. nih.gov

| Nefopam Concentration | cGMP Formation Inhibition | Data Source |

| 100 µM | Full Inhibition | nih.gov |

| 58 µM | 50% Inhibition | nih.gov |

β-Catenin Signaling Pathway:

Current research has not extensively documented a direct or significant interaction between nefopam and the β-catenin signaling pathway. This pathway is critical in cell adhesion, gene transcription, and development. While the Wnt/β-catenin pathway has been investigated in various neuropathic pain models, a direct mechanistic link to nefopam's action has not been established in the available literature. nih.gov

Preclinical in vitro and in vivo Models for Mechanistic Deconvolution

To understand the complex mechanisms of Nefopam-d3 Hydrochloride, researchers utilize a variety of preclinical models. These models are essential for breaking down its action at the cellular and systemic levels.

Cell-Based Assays for Target Engagement and Functional Activity

In vitro cell-based assays are fundamental tools for investigating the direct effects of a compound on cellular targets and signaling pathways. For nefopam, these assays have been crucial for confirming its engagement with specific molecular targets and quantifying its functional activity.

Cultured neuronal cells are a primary model for these investigations. nih.gov Assays using these cells have been employed to measure key functional outcomes, such as:

Intracellular Calcium Influx: By using calcium-sensitive fluorescent dyes, researchers can visualize and quantify changes in intracellular calcium concentrations upon stimulation of voltage-sensitive calcium channels and assess nefopam's ability to inhibit this influx.

cGMP Formation: Enzyme immunoassays or similar techniques are used on cell lysates to measure the levels of cGMP produced in response to specific stimuli. These assays have definitively shown nefopam's concentration-dependent inhibition of cGMP synthesis. nih.gov

Target Engagement: While direct binding assays for nefopam are complex due to its multiple proposed targets, functional assays serve as a surrogate for target engagement. nih.gov For example, observing the inhibition of neurotransmitter reuptake (serotonin, norepinephrine, dopamine) in synaptosomal preparations provides evidence of engagement with monoamine transporters. taylorandfrancis.com

Animal Models for Neurochemical and Electrophysiological Investigations (focus on mechanism, not efficacy)

Animal models are indispensable for examining the integrated physiological effects of nefopam on the nervous system. These studies focus on elucidating the underlying neurochemical and electrophysiological changes, rather than simply measuring pain relief.

Electrophysiological Investigations: Studies in intact cat and rabbit models have provided significant insights into nefopam's supraspinal mechanisms. nih.gov Using electroencephalography (EEG) and recording of evoked potentials, researchers have demonstrated that nefopam suppresses potentials in several key areas of the pain pathway following nerve stimulation. nih.gov These areas include:

The posterior sigmoid gyrus of the cortex

The N. ventralis posterolateralis and N. centralis medialis of the thalamus

The ventrolateral funiculus of the spinal cord

Crucially, these effects were observed without inhibiting thalamocortical pathways, suggesting a specific action on ascending pain signals. Furthermore, the inhibitory effects were absent in spinal-transected cats, indicating that nefopam's mechanism involves the reinforcement of descending inhibitory systems originating from the brain. nih.gov

Neurochemical Investigations: Rodent models are widely used to investigate the neurochemical basis of nefopam's action. These models allow for the study of neurotransmitter modulation and the involvement of specific receptor systems.

Neuropathic Pain Models: In models of neuropathic pain, such as spinal nerve ligation in rats, nefopam's mechanism has been linked to the modulation of potassium channels. nih.gov Studies using selective channel blockers and openers have shown that the antiallodynic effects of nefopam are mediated, at least in part, by the activation of ATP-sensitive potassium (KATP) channels. nih.gov

Formalin Test: The formalin test in mice, which has an early neurogenic phase and a later inflammatory phase, is used to differentiate central and peripheral mechanisms. Nefopam demonstrates activity in both phases, which points to a centrally mediated mechanism of action, similar to opioids but through a distinct pathway. nih.gov This model also allows for the investigation of downstream markers of neuronal activation, such as the expression of c-Fos protein in the spinal cord, which is reduced by nefopam. nih.gov

Microdialysis: Intracerebral microdialysis in freely moving rats can be used to measure real-time changes in extracellular neurotransmitter levels in specific brain regions, providing direct evidence of nefopam's inhibition of serotonin, dopamine, and norepinephrine reuptake. vub.be

| Animal Model | Investigation Type | Key Mechanistic Finding | Data Source |

| Intact Cat | Electrophysiology | Suppression of evoked potentials in spinal cord and thalamus; requires intact descending pathways. | nih.gov |

| Rabbit | Electrophysiology (EEG) | Causes arousal patterns in spontaneous EEG, indicating central nervous system activity. | nih.gov |

| Rat (Spinal Nerve Ligation) | Neurochemical | Antiallodynic effects are mediated by ATP-sensitive potassium (KATP) channels. | nih.gov |

| Mouse (Formalin Test) | Neurochemical | Reduces nociceptive processes in both early (neurogenic) and late (inflammatory) phases; reduces spinal c-Fos expression. | nih.gov |

| Rodent Models (General) | Neurochemical | Mechanism involves inhibition of monoamine (serotonin, norepinephrine, dopamine) reuptake. | researchgate.netnih.gov |

Identification and Validation of Pharmacodynamic Biomarkers in Research Models

Pharmacodynamic biomarkers are objective measures that indicate a pharmacological response to a drug. While specific biomarkers for this compound have not been formally validated for clinical use, several candidates have been identified in research models that are crucial for mechanistic studies.

Intracellular cGMP Levels: As established in cell-based assays, the concentration of intracellular cGMP is directly and dose-dependently modulated by nefopam. nih.gov Therefore, in a research setting, measuring cGMP levels in relevant tissues (e.g., neuronal cell cultures, spinal cord tissue) could serve as a direct biomarker of nefopam's target engagement and functional activity at the molecular level.

Evoked Potentials: Electrophysiological recordings in animal models show that nefopam consistently suppresses specific evoked potentials in the thalamus and spinal cord. nih.gov The amplitude and latency of these potentials could be utilized as a pharmacodynamic biomarker to quantify the physiological effect of nefopam on central pain processing pathways in preclinical studies.

Monoamine Levels: Given that a primary mechanism of nefopam is the inhibition of serotonin, norepinephrine, and dopamine reuptake, the extracellular concentrations of these monoamines in specific brain and spinal cord regions are strong candidate biomarkers. taylorandfrancis.com Techniques like intracerebral microdialysis in animal models allow for the direct measurement of these neurochemical changes, providing a quantifiable indicator of nefopam's biological activity. vub.be

c-Fos Expression: The expression of the immediate early gene c-Fos is a widely used marker for neuronal activation in response to noxious stimuli. Research has shown that nefopam reduces the expression of c-Fos in the spinal cord. nih.gov Thus, quantifying c-Fos-positive neurons in relevant spinal laminae can act as a biomarker for nefopam's inhibitory effect on nociceptive signaling in preclinical pain models.

Pharmacokinetics and Metabolism Research of Nefopam with Deuterium Labeling Applications

Absorption and Distribution Studies in Experimental Systems

The absorption and distribution of nefopam (B83846) have been characterized through various experimental models, revealing its systemic availability and tissue penetration.

In Vitro Permeability and Efflux Transport Assays (e.g., Caco-2, MDCK)

Tissue Distribution and Compartmental Modeling in Preclinical Animal Models

Studies in preclinical models, particularly rats, using radiolabeled nefopam have provided insights into its tissue distribution. Following a single oral administration of [14C]-nefopam in rats, total radioactivity was rapidly and widely distributed. The highest concentrations of radioactivity were observed in the following tissues:

Urinary bladder

Stomach

Liver

Kidney medulla

Small intestine

Uveal tract

Kidney cortex researchgate.net

This distribution pattern suggests extensive exposure to various organs. The association of radioactivity with melanin-containing tissues like the uveal tract was found to be reversible. researchgate.net Importantly, there was no significant accumulation or persistence of radioactivity in the studied tissues. researchgate.net

Pharmacokinetic data for nefopam has been effectively described by a two-compartment model in both healthy volunteers and elderly patients. nih.govnih.gov This model suggests that the drug distributes from a central compartment (representing blood and highly perfused organs) to a peripheral compartment (representing less perfused tissues).

Below is a table summarizing the pharmacokinetic parameters from a population pharmacokinetic study in elderly patients.

| Parameter | Mean Value (± SE) | Between-Subject Variability (%) |

| Clearance (CLnef) | 17.3 ± 1.9 L/h | 53 ± 9 |

| Central Volume (V1nef) | 114 ± 21 L | 121 ± 21 |

| Intercompartmental Clearance (Qnef) | 80.7 ± 15.0 L/h | 79 ± 17 |

| Peripheral Volume (V2nef) | 208 ± 31 L | 64 ± 15 |

A separate study in healthy volunteers under mild hypothermia also characterized nefopam's pharmacokinetics using a two-compartment model, yielding the following parameters:

| Parameter | Mean Value (SE) |

| Central Volume (V1) | 24.13 (2.8) L |

| Peripheral Volume (V2) | 183.34 (13.5) L |

| Elimination Clearance (Clel) | 0.54 (0.07) L/min |

| Distributional Clearance (Cldist) | 2.84 (0.42) L/min |

Blood-Brain Barrier Penetration and Efflux Mechanisms

Nefopam is known to be a centrally acting analgesic, which necessitates its ability to cross the blood-brain barrier (BBB). Studies have indicated that nefopam readily penetrates the BBB. However, specific mechanistic studies detailing the transport pathways, such as passive diffusion or carrier-mediated transport, and the involvement of efflux transporters like P-glycoprotein (P-gp) at the BBB are not extensively detailed in the available literature. A study in rats did show that after a toxic dose, the concentration of nefopam was higher in the brain compared to the liver and heart, further supporting its effective brain penetration. researchgate.net

Metabolic Pathways and Enzyme Kinetics

In Vitro Metabolic Stability and Metabolite Profiling using Liver Microsomes and Hepatocytes

Nefopam undergoes extensive metabolism, with unchanged nefopam accounting for only a small fraction of the excreted dose. bohrium.com In a study with healthy male volunteers who received a single oral dose of [14C]-nefopam, thirty-one metabolites were identified in plasma and excreta. bohrium.com The primary biotransformation pathways include N-demethylation, oxidation, and glucuronidation. bohrium.com

Key metabolites identified in human plasma and urine include N-desmethyl nefopam and nefopam N-oxide. bohrium.com In urine, the major metabolites were identified as M63, M2 A-D, and M51, accounting for 22.9%, 9.8%, and 8.1% of the dose, respectively. bohrium.com In feces, an unknown metabolite, M55, was the major component. bohrium.com

While it is stated that nefopam is relatively stable in human liver microsomes, human liver S9 fractions, and human hepatocytes, specific quantitative data on its in vitro half-life and intrinsic clearance from these systems are not provided in the reviewed literature. researchgate.net

Identification and Characterization of Cytochrome P450 (CYP) Isoforms and Other Enzymes Involved in Nefopam Biotransformation

The metabolism of nefopam is primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using recombinant human CYP450 systems have identified that nefopam is mainly metabolized by CYP2C19 and CYP2D6. researchgate.netresearchgate.net This is consistent with studies in human subjects where genotyping for CYP2D6 and CYP2C19 variants was conducted prior to nefopam administration. bohrium.com

The major metabolic pathway is N-demethylation, leading to the formation of desmethylnefopam. wikipedia.org While the involvement of specific CYP isoforms has been established, detailed enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the metabolism of nefopam by these individual isoforms are not available in the reviewed literature. Direct glucuronidation of nefopam or N-desmethyl nefopam by recombinant human uridine (B1682114) 5'-diphospho-glucuronosyltransferases was not observed in one report. researchgate.net

Quantitative Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Rate

The substitution of hydrogen with deuterium at specific molecular positions can slow down metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov This effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break during enzymatic processes. By comparing the metabolic rate of Nefopam-d3 Hydrochloride with its non-deuterated counterpart, researchers can quantify the KIE. nih.gov

This quantitative assessment is crucial for understanding which metabolic pathways are most affected by deuteration. For instance, if a significant KIE is observed in the formation of a particular metabolite, it indicates that the cleavage of a C-H bond at the labeled position is a rate-determining step in that biotransformation pathway. While specific quantitative KIE data for nefopam is not extensively detailed in the available literature, the principle remains a fundamental application in drug metabolism studies. nih.govresearchgate.net Studies on other compounds show that KIE values can range from small (4-6%) to significant (1.3-1.75), depending on the substrate and the specific metabolic reaction. nih.govepa.gov Such data allows for the strategic design of deuterated drugs with potentially improved pharmacokinetic profiles, such as reduced metabolic clearance and longer half-lives.

Table 1: Theoretical Impact of Deuterium KIE on Nefopam Pharmacokinetics

| Pharmacokinetic Parameter | Expected Change with Deuteration (Significant KIE) | Rationale |

|---|---|---|

| Metabolic Rate | Decreased | The C-D bond is stronger than the C-H bond, slowing the rate of enzymatic cleavage. nih.gov |

| Half-life (t½) | Increased | A slower metabolic rate leads to a longer persistence of the drug in the body. wikipedia.org |

| Clearance (CL) | Decreased | Reduced metabolism results in lower systemic clearance of the drug. nih.gov |

Isotopic Tracing for Unraveling Complex Metabolic Pathways and Flux

Isotopic tracing using deuterium-labeled compounds like this compound is an invaluable technique for elucidating complex metabolic networks. nih.govcreative-proteomics.com By administering the labeled drug, researchers can track the "heavy" isotope through various biotransformation reactions, allowing for the unambiguous identification of metabolites using techniques like mass spectrometry. nih.govresearchgate.net

For nefopam, which undergoes extensive metabolism, this approach is critical. bohrium.com The primary metabolic pathways include N-demethylation, hydroxylation, oxidation, and subsequent glucuronidation or sulfation. researchgate.net Isotopic tracing helps to:

Identify Metabolites: Distinguish drug-derived metabolites from endogenous compounds in complex biological samples (plasma, urine, feces). researchgate.netnih.gov

Elucidate Pathways: Determine the sequence of metabolic reactions. For example, by tracking the deuterium label, researchers can confirm whether N-demethylation occurs before or after hydroxylation. researchgate.net

Quantify Metabolic Flux: Assess the flow of the drug through competing metabolic pathways. creative-proteomics.comnih.gov This analysis, known as metabolic flux analysis, reveals the relative importance of different biotransformation routes, providing a quantitative map of the drug's disposition. mdpi.com

In rat studies, numerous nefopam metabolites have been identified, including those resulting from N-demethylation (M21), hydroxylation/oxidation (M11, M16, M20), and further conjugation with glucuronic acid (M2a-d, M3a-d, M6a-c). researchgate.net Using a labeled compound like Nefopam-d3 simplifies the process of confirming these complex structures and understanding their formation.

Excretion Pathways in Preclinical Research Models

Preclinical studies in animal models are essential for characterizing how nefopam and its metabolites are eliminated from the body. These investigations typically involve analyzing urine and feces to understand the primary routes of excretion. bohrium.comresearchgate.net

Renal and Biliary Clearance Mechanisms in Animal Models

The primary route of excretion for nefopam and its metabolites is through the kidneys into the urine. wikipedia.orgyoutube.com Preclinical studies in rats show that a majority of an administered dose is recovered in the urine. researchgate.net While direct studies on biliary clearance in animals are not extensively detailed, the recovery of a smaller portion of the dose in feces suggests that some biliary excretion does occur. bohrium.comresearchgate.net

In animal models such as mice, studies have been conducted to assess the effects of nefopam on renal function, which is critical given that the kidneys are the main excretion pathway. researchgate.netresearchgate.net These studies help ensure that at therapeutic doses, the drug does not cause significant harm to the primary organ responsible for its elimination. While nefopam is metabolized by the liver, intact elimination in urine is generally low, indicating extensive biotransformation before renal clearance. nih.gov

Mass Balance Studies for Comprehensive Disposition Assessment

Mass balance studies are the definitive method for obtaining a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). bohrium.com These studies typically use a radiolabeled version of the drug (e.g., [14C]-nefopam) to account for all administered radioactivity. researchgate.net

In a mass balance study conducted in rats, a single oral dose of [14C]-nefopam was administered. researchgate.net The findings demonstrated that the drug was well-absorbed and that mass balance was achieved within 7 days, with the majority of radioactivity being excreted in the urine within the first 24 hours. researchgate.net A similar study in healthy human volunteers found a mean total radioactivity recovery of 92.6% within 7 days, with 79.3% of the dose recovered in urine and 13.4% in feces. bohrium.comnih.gov These studies confirm that renal excretion is the predominant elimination pathway and that unchanged nefopam is only a minor component in excreta, highlighting the drug's extensive metabolism. bohrium.comresearchgate.net

Table 2: Summary of Nefopam Excretion in a Human Mass Balance Study

| Excretion Route | Mean Percentage of Dose Recovered | Key Finding |

|---|---|---|

| Urine | 79.3% | Confirms renal excretion as the primary pathway. bohrium.comnih.gov |

| Feces | 13.4% | Indicates a secondary role for biliary/fecal excretion. bohrium.comnih.gov |

| Total Recovery | 92.6% | Demonstrates near-complete recovery of the administered dose. bohrium.com |

Diverse Applications of Nefopam D3 Hydrochloride in Academic Research

Essential Role as an Internal Standard in Quantitative Bioanalysis by Mass Spectrometry

In the field of quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and reliable results. kcasbio.com Nefopam-d3 Hydrochloride fulfills this role for the quantification of Nefopam (B83846), offering significant advantages in complex biological samples.

Enhancement of Analytical Precision and Accuracy in Complex Biological Matrices

The primary function of an internal standard is to correct for the variability inherent in the analytical process, from sample preparation to detection. clearsynth.com Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components like proteins, lipids, and salts. lcms.cz These components can interfere with the extraction, ionization, and detection of the target analyte, leading to imprecise and inaccurate measurements.

This compound is an ideal internal standard because it is chemically identical to Nefopam, but with a different mass due to the deuterium (B1214612) atoms. This structural similarity ensures that it behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization. chromatographyonline.com Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. waters.com By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a significant improvement in the precision and accuracy of the quantitative data. kcasbio.com

For instance, a sensitive and specific LC-MS/MS method was developed for the quantification of Nefopam and its primary metabolite, desmethyl-nefopam, in human plasma. While this particular study used a different internal standard, it highlights the typical performance metrics achievable with such methods. The calibration curves were linear over a concentration range of 0.78–100 ng/mL, with accuracy (bias) better than 12.5% and intra- and inter-assay precision better than 17.5%. nih.gov The use of a deuterated standard like this compound is expected to yield even more robust and reliable results due to its closer physicochemical properties to the analyte.

Below is an interactive data table illustrating the typical validation parameters for a bioanalytical method, emphasizing the role of an internal standard in achieving high precision and accuracy.

| Parameter | Acceptance Criteria | Typical Performance with SIL-IS |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | ± 10% |

| Recovery (%) | Consistent and reproducible | Consistent across concentration range |

Compensation for Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in LC-MS/MS analysis, occurring when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.com This interference can either suppress or enhance the analyte's signal, leading to erroneous quantification. kcasbio.com

Because this compound co-elutes with Nefopam, it experiences the same ion suppression or enhancement. chromatographyonline.com The ratio of the analyte to the internal standard remains constant, effectively canceling out the impact of matrix effects. waters.com This ability to compensate for matrix variability is a key reason why deuterated internal standards are superior to using a surrogate internal standard that is only structurally similar. kcasbio.com The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards, underscoring their regulatory acceptance and scientific necessity. kcasbio.com

Isotopic Tracer for Comprehensive Pharmacokinetic and Metabolic Studies

The deuterium label in this compound also allows it to be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Nefopam in vivo.

Determination of Absolute Bioavailability in Preclinical Models

Absolute bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered drug that reaches the systemic circulation unchanged. The traditional method for determining this involves separate intravenous (IV) and extravascular (e.g., oral) administrations in a crossover study design. tandfonline.com However, this approach can be confounded by intra-subject variability and concentration-dependent pharmacokinetics. nih.gov

The use of stable isotope-labeled compounds like this compound offers a more elegant and accurate "gold standard" solution. tandfonline.comnih.gov In this approach, a single study can be conducted where the unlabeled drug is administered orally, and the labeled drug (this compound) is administered intravenously at the same time. mdpi.com Mass spectrometry can then distinguish between the labeled and unlabeled forms of the drug in plasma samples. By comparing the area under the curve (AUC) of the orally administered unlabeled drug to the intravenously administered labeled drug, the absolute bioavailability can be calculated from a single experiment, eliminating inter-occasion variability. mdpi.com This method is particularly valuable for preclinical studies in animal models, providing robust data for new drug candidates. mdpi.com

Elucidation of Species-Specific Metabolic Differences

Understanding how drug metabolism varies between different species is crucial in preclinical drug development for extrapolating animal data to humans. Labeled compounds are instrumental in these comparative metabolism studies. Studies on Nefopam have revealed different metabolic profiles in rats and humans.

In rats, numerous metabolites have been identified in plasma and urine, generated through multiple pathways including hydroxylation, oxidation, N-demethylation, and subsequent glucuronidation or sulfation. researchgate.net In humans, the major metabolites identified in urine were M63 (a glucuronide conjugate), M2 A-D (glucuronide conjugates of N-desmethyl-nefopam), and M51. nih.gov The N-demethylated metabolite, desmethyl-nefopam, appears to be a key intermediate. nih.govnih.gov

By administering this compound to different preclinical species (e.g., rats, dogs) and to humans (in microdose studies), researchers can use mass spectrometry to track the appearance of deuterated metabolites. This allows for a direct comparison of metabolic pathways and the relative abundance of different metabolites across species, providing valuable insights into potential differences in drug efficacy and safety.

The following table summarizes the major metabolic pathways of Nefopam observed in different species, which can be investigated using a labeled tracer.

| Metabolic Pathway | Observed in Rats | Observed in Humans | Key Metabolites |

|---|---|---|---|

| N-demethylation | Yes | Yes | Desmethyl-nefopam |

| Hydroxylation/Oxidation | Yes | Yes | Various hydroxylated species |

| Glucuronidation | Yes | Yes | N-glucuronide, O-glucuronides |

| N-oxidation | Not explicitly reported | Yes | Nefopam-N-oxide |

| Sulfation | Yes | Not explicitly reported | Sulfate conjugates |

Reaction Phenotyping of Drug-Metabolizing Enzymes with Labeled Substrates

Reaction phenotyping is the process of identifying the specific enzymes, primarily from the Cytochrome P450 (CYP) superfamily, responsible for a drug's metabolism. nih.govnih.gov This information is critical for predicting potential drug-drug interactions and understanding variability in patient response due to genetic polymorphisms in these enzymes. nih.gov

One common approach involves incubating the drug candidate with a panel of recombinant human CYP enzymes and monitoring the rate of metabolism. nih.gov Using a labeled substrate like this compound in these in vitro systems allows for highly specific and sensitive detection of metabolite formation by LC-MS/MS. By observing which recombinant enzymes produce deuterated metabolites, researchers can pinpoint the key players in Nefopam's metabolic clearance. This approach is more direct and often more sensitive than monitoring the depletion of the parent drug. researchgate.net This knowledge helps in assessing the risk of co-administering Nefopam with other drugs that are inhibitors or inducers of the same CYP enzymes.

Primary Reference Material in Drug Discovery and Development Research

In the rigorous and highly regulated environment of drug discovery and development, the use of well-characterized reference materials is fundamental. This compound functions as a primary reference material, particularly in quantitative analyses where precision is paramount. Stable isotope-labeled standards are considered the "gold standard" for internal standards in mass spectrometric assays due to their ability to mimic the analyte throughout the entire analytical process. amerigoscientific.comiris-biotech.deacanthusresearch.com

The key advantage of using a SIL analog like this compound is that its physicochemical properties (e.g., solubility, extraction recovery, and chromatographic retention time) are virtually identical to the unlabeled Nefopam. acanthusresearch.com However, its increased mass allows it to be separately detected by a mass spectrometer. This co-elution and similar behavior in the ion source helps to accurately compensate for variations during sample preparation and analysis, such as extraction losses and matrix-induced ion suppression or enhancement, which are common challenges in bioanalysis. amerigoscientific.comnih.gov

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical science, governed by stringent guidelines from bodies like the International Council for Harmonisation (ICH). This compound is a critical reagent in the development and validation of such methods, especially for quantifying Nefopam in bulk drug substances, pharmaceutical formulations, and biological matrices. alliedacademies.orgresearchgate.net

When developing methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard to ensure the method's performance. nih.gov Its use allows researchers to rigorously validate essential method parameters. For instance, in the validation of an HPLC method for Nefopam, a standard is required to establish linearity, accuracy, precision, and specificity. alliedacademies.orgcrsubscription.com While some methods have been developed using non-isotopic standards, the use of a SIL standard like Nefopam-d3 is widely acknowledged to provide superior accuracy. acanthusresearch.com

The table below summarizes typical parameters validated during analytical method development for Nefopam, where this compound serves as an ideal internal standard.

| Validation Parameter | Description | Role of this compound | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., metabolites, matrix components). | Ensures that chromatographic peaks for Nefopam and the internal standard are well-resolved from interfering substances. | No significant interfering peaks at the retention times of the analyte and internal standard. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Used to normalize the analyte response across a range of concentrations to construct a reliable calibration curve. | Regression coefficient (r²) > 0.99 alliedacademies.orgnih.govcrsubscription.com |

| Accuracy | The closeness of the test results to the true value. | Helps correct for systematic errors during sample processing, thereby improving the accuracy of back-calculated concentrations of quality control samples. | Recovery typically within 85-115% (or 80-120% at LLOQ). nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Minimizes variability from sample preparation and instrument response, leading to lower relative standard deviation (%RSD). | Intra- and inter-assay precision %RSD < 15% (or < 20% at LLOQ). nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Provides a stable signal at low concentrations, helping to reliably define the lower limit of the assay. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. researchgate.net |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | Co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the analyte signal. | The ratio of analyte response in the presence and absence of matrix should be consistent and reproducible. |

This table is a representation of typical validation parameters as per ICH guidelines and published research. alliedacademies.orgnih.govcrsubscription.comresearchgate.net

Quantitative bioassays, such as pharmacokinetic and toxicokinetic studies, require the precise measurement of drug and metabolite concentrations in biological fluids like plasma, urine, or tissue homogenates. nih.gov this compound is ideally suited for this purpose, serving as an internal standard to create accurate calibration curves and quantify quality control (QC) samples. amerigoscientific.com

In a typical bioassay, a known, fixed amount of this compound is added to all samples, including the calibration standards, QCs, and the unknown study samples, at the beginning of the extraction process. amerigoscientific.com The instrument measures the response ratio of the analyte (Nefopam) to the internal standard (this compound). This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Nefopam in the unknown samples is then interpolated from this curve using their measured response ratios.

This process significantly improves the quantification of Nefopam by correcting for variability at multiple stages:

Sample Extraction: Compensates for any loss of analyte during liquid-liquid or solid-phase extraction.

Instrumental Analysis: Corrects for fluctuations in injection volume and mass spectrometer response. amerigoscientific.com

The table below outlines the components of a standard calibration curve set for a quantitative bioassay of Nefopam.

| Sample Type | Nefopam Concentration | Nefopam-d3 HCl Concentration | Purpose |

| Blank | None | None | To check for system contamination and interfering peaks. |

| Zero Standard (Blank + IS) | None | Fixed Amount | To ensure no analyte is present in the internal standard solution. |

| Calibration Standard 1 (LLOQ) | Lowest concentration (e.g., 0.78 ng/mL) nih.gov | Fixed Amount | Defines the lower limit of quantification. |

| Calibration Standard 2-8 | Increasing concentrations (e.g., up to 100 ng/mL) nih.gov | Fixed Amount | To construct the linear regression model for the calibration curve. |

| Quality Control (Low) | Low concentration | Fixed Amount | To assess assay accuracy and precision at the low end of the range. |

| Quality Control (Mid) | Medium concentration | Fixed Amount | To assess assay accuracy and precision in the middle of the range. |

| Quality Control (High) | High concentration | Fixed Amount | To assess assay accuracy and precision at the high end of the range. |

This table is illustrative of a typical setup for a validated bioanalytical method. nih.gov

Contribution to Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies

While this compound is not directly used to modify biological activity, it plays a critical supporting role in the studies that define the Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) of Nefopam and its analogs.

Structure-Metabolism Relationship (SMR) studies aim to understand how a molecule's chemical structure influences its metabolic fate—i.e., how and where it is chemically modified by the body. nih.gov Understanding a drug's metabolism is crucial because metabolites can be active, inactive, or toxic. Studies have identified key metabolites of Nefopam, such as N-desmethyl-nefopam and nefopam N-oxide. researchgate.netbohrium.comnih.gov The investigation of these metabolic pathways relies on the ability to accurately track and quantify both the parent drug and its metabolites in vivo and in vitro. nih.gov Stable isotope-labeled compounds like this compound are essential tools for these "metabolite profiling" studies. iris-biotech.demetsol.com By using a SIL internal standard, researchers can develop highly sensitive and specific LC-MS/MS methods to quantify the formation of various metabolites over time, providing a clear picture of the metabolic pathways and the enzymes involved. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Nefopam D3 Hydrochloride

Development of Next-Generation Analytical Platforms for Enhanced Sensitivity and Throughput